

Thermal Stability of Diethanolamine Borate Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: Diethanolamine borate

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This technical guide provides a comprehensive overview of the thermal stability of **diethanolamine borate** compounds. It includes a summary of quantitative thermal analysis data, detailed experimental protocols for their synthesis and characterization, and a discussion of their decomposition pathways. This document is intended to serve as a valuable resource for researchers and professionals working with these compounds in various applications, including as flame retardants, lubricants, and corrosion inhibitors.

Introduction to Diethanolamine Borate Compounds

Diethanolamine borates are organoboron compounds typically synthesized through the condensation reaction of diethanolamine and boric acid.[1][2] The resulting borate esters exhibit a range of thermal properties that are influenced by their molecular structure. These compounds have garnered interest for their potential applications as flame retardants, corrosion inhibitors, and lubricant additives, where thermal stability is a critical performance parameter.[2][3][4] Understanding the thermal decomposition behavior of **diethanolamine borates** is essential for their effective utilization and for ensuring their stability under various operating conditions.

Thermal Stability Analysis

The thermal stability of **diethanolamine borate** compounds is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures

the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and residual mass. DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions such as melting and crystallization.

Quantitative Thermal Analysis Data

While specific TGA/DSC data for unsubstituted **diethanolamine borate** is not readily available in the reviewed literature, a study on fatty acid diethanolamide borate esters provides valuable insights into the thermal stability of this class of compounds. The following table summarizes the TGA data for three such compounds with varying alkyl chain lengths.^[4]

Compound Name	Alkyl Chain Length	Onset Decomposition Temperature (°C)	Peak Decomposition Temperature (°C) (Tmax)	Mass Loss at 600°C (%)
Octanoic acid diethanolamide borate ester	C8	~220	~350	>95
Tetradecanoic acid diethanolamide borate ester	C14	~250	~380	>95
Stearic acid diethanolamide borate ester	C18	~280	~410	>95

Note: The data presented is based on the TGA analysis of fatty acid diethanolamide borate esters, which are derivatives of **diethanolamine borate**. The thermal stability of the parent **diethanolamine borate** may differ.

The data indicates that the thermal stability of these **diethanolamine borate** derivatives increases with the length of the alkyl chain.^[4] This is likely due to the increased van der Waals forces and the greater energy required to break down the larger molecules.

Experimental Protocols

Synthesis of Diethanolamine Borate

The following is a general procedure for the synthesis of **diethanolamine borate**, adapted from protocols for related alkanolamine borates.[\[1\]](#)[\[5\]](#)

Materials:

- Diethanolamine
- Boric Acid
- Toluene (or another suitable azeotropic solvent)
- Round-bottom flask
- Dean-Stark apparatus
- Condenser
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add stoichiometric amounts of diethanolamine and boric acid. A slight excess of diethanolamine may be used to compensate for any losses during the reaction.[\[5\]](#)
- Add toluene to the flask to act as an azeotropic solvent for the removal of water.
- Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 120°C and 230°C.[\[5\]](#)
- Water produced during the condensation reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.

- After the reaction is complete, cool the mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- The resulting crude **diethanolamine borate** can be used as is or purified further by recrystallization from a suitable solvent if necessary.

Thermogravimetric Analysis (TGA) Protocol

The following is a general protocol for the TGA of **diethanolamine borate** compounds, based on standard practices for organoboron compounds.^[4]

Instrumentation:

- Thermogravimetric Analyzer (TGA)

Procedure:

- Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
- Place a small, representative sample of the **diethanolamine borate** compound (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).
- Place the crucible into the TGA furnace.
- Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
- Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
- Record the mass of the sample as a function of temperature.
- Analyze the resulting TGA curve to determine the onset decomposition temperature, peak decomposition temperature(s) (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different temperature ranges.

Decomposition Pathways and Mechanisms

The thermal decomposition of **diethanolamine borate** is expected to be a complex process involving the cleavage of B-O, C-N, C-C, and C-O bonds. While a definitive, experimentally verified mechanism for **diethanolamine borate** is not widely reported, insights can be drawn from the thermal degradation of diethanolamine itself and general principles of borate ester pyrolysis.

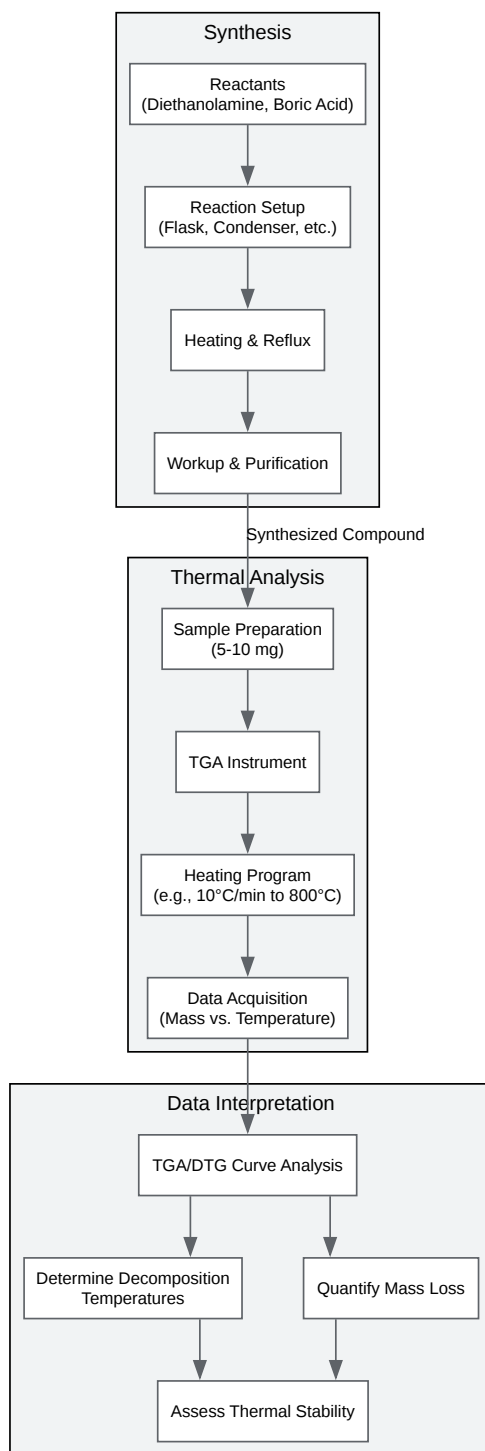
The thermal degradation of diethanolamine can proceed via an intramolecular reaction to produce monoethanolamine and ethylene oxide.^[6] It is plausible that a similar initial step could occur in the decomposition of **diethanolamine borate**, leading to the fragmentation of the diethanolamine ligand.

The borate ester moiety is also susceptible to thermal degradation. At higher temperatures, the B-O bonds can cleave, and the organic components will further decompose, potentially leading to the formation of boron oxides (e.g., B_2O_3) and a carbonaceous char residue. The presence of the boron-containing species can influence the char formation process, which is a key aspect of their flame retardant properties.

Visualizations

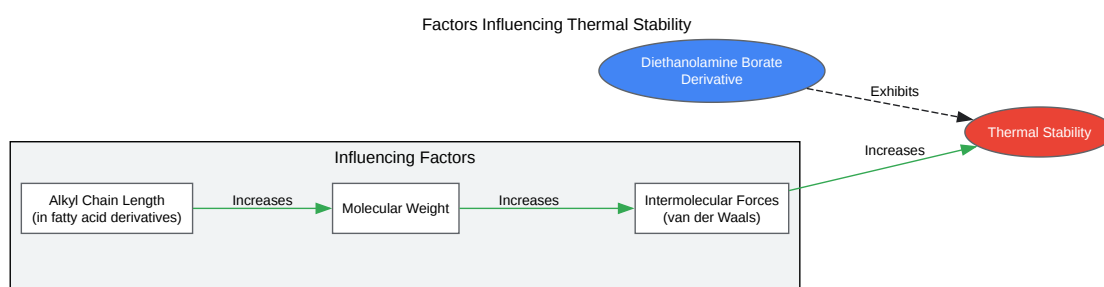
Experimental Workflow for Thermal Stability Analysis

Experimental Workflow for Thermal Stability Analysis

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Caption: A flowchart illustrating the key steps in the synthesis and thermal analysis of diethanolamine borate compounds.

Logical Relationships in Thermal Stability



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